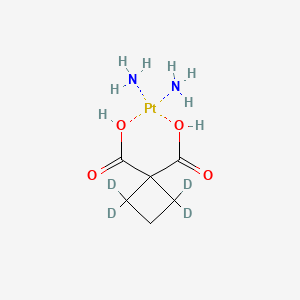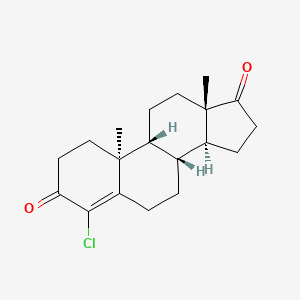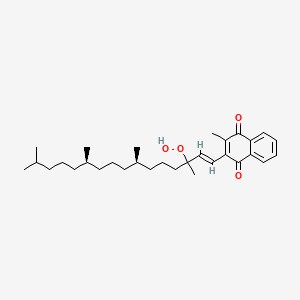
Vitamin K1 Hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1 Hydroperoxide typically involves the oxidation of Vitamin K1. One common method is the reaction of Vitamin K1 with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group without over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Vitamin K1 is oxidized using hydrogen peroxide under controlled conditions. The product is then purified using techniques such as chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Vitamin K1 Hydroperoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: More oxidized forms of Vitamin K1 derivatives.
Reduction: Vitamin K1 alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Vitamin K1 Hydroperoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study oxidation reactions.
Biology: Investigated for its role in cellular oxidative stress and its potential effects on cellular metabolism.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its antioxidant properties.
Industry: Used in the development of new materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of Vitamin K1 Hydroperoxide involves its interaction with various molecular targets and pathways. The hydroperoxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative stress and modulation of cellular signaling pathways. The compound’s effects are mediated through its ability to alter the redox state of cells and influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound, primarily involved in blood clotting and bone metabolism.
Vitamin K2 (Menaquinones): A group of compounds with similar structures but different side chains, involved in various physiological processes.
Vitamin K3 (Menadione): A synthetic form of Vitamin K with different biological activities.
Uniqueness
Vitamin K1 Hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and biological effects. This makes it a valuable compound for studying oxidative processes and developing new therapeutic strategies.
Propriétés
Formule moléculaire |
C31H46O4 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |
Clé InChI |
YUTUNMUCBDSKNC-PGGNBPONSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



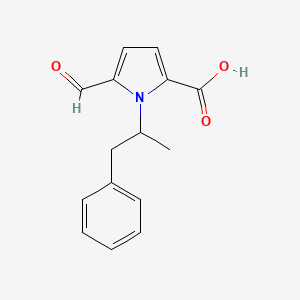
![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
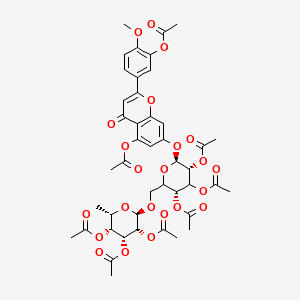
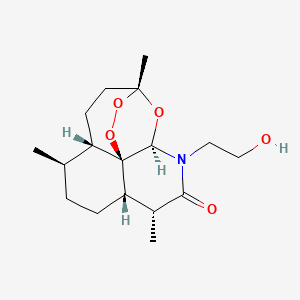

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
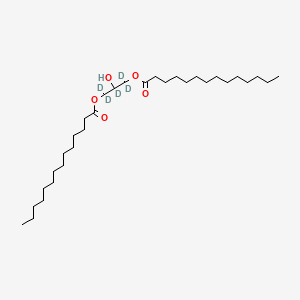
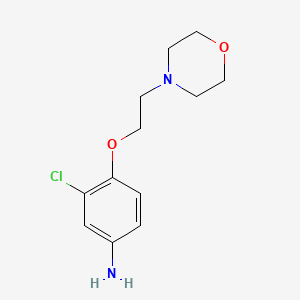
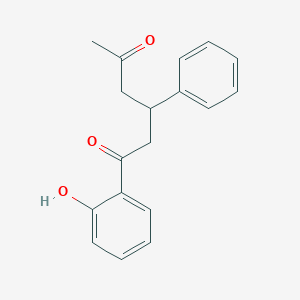
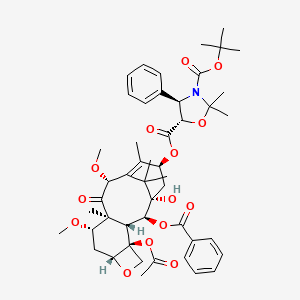
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
